molecular formula C19H12BrN3O3 B11071222 6-benzyl-3-[(4-bromophenyl)carbonyl][1,2]oxazolo[4,3-d]pyrimidin-7(6H)-one

6-benzyl-3-[(4-bromophenyl)carbonyl][1,2]oxazolo[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B11071222
M. Wt: 410.2 g/mol
InChI Key: KLSMAGWTGQKAQG-UHFFFAOYSA-N
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Description

6-Benzyl-3-(4-bromobenzoyl)isoxazolo[4,3-d]pyrimidin-7(6H)-one is a heterocyclic compound characterized by its unique isoxazolo[4,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(4-bromobenzoyl)isoxazolo[4,3-d]pyrimidin-7(6H)-one typically involves the reaction of 2-chloro-3-nitropyridines with benzyl and bromobenzoyl derivatives. The reaction conditions often include the use of neutral C-nucleophiles to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-3-(4-bromobenzoyl)isoxazolo[4,3-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace specific functional groups on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Neutral C-nucleophiles in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-Benzyl-3-(4-bromobenzoyl)isoxazolo[4,3-d]pyrimidin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-benzyl-3-(4-bromobenzoyl)isoxazolo[4,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-3-(4-bromobenzoyl)isoxazolo[4,3-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern and the presence of both benzyl and bromobenzoyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H12BrN3O3

Molecular Weight

410.2 g/mol

IUPAC Name

6-benzyl-3-(4-bromobenzoyl)-[1,2]oxazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C19H12BrN3O3/c20-14-8-6-13(7-9-14)17(24)18-15-16(22-26-18)19(25)23(11-21-15)10-12-4-2-1-3-5-12/h1-9,11H,10H2

InChI Key

KLSMAGWTGQKAQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(ON=C3C2=O)C(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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